4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one

Catalog No.
S6443463
CAS No.
874129-03-0
M.F
C12H13NO3
M. Wt
219.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-on...

CAS Number

874129-03-0

Product Name

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one

IUPAC Name

4-(2-hydroxyethylamino)-6-methylchromen-2-one

Molecular Formula

C12H13NO3

Molecular Weight

219.2

InChI

InChI=1S/C12H13NO3/c1-8-2-3-11-9(6-8)10(13-4-5-14)7-12(15)16-11/h2-3,6-7,13-14H,4-5H2,1H3

SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2NCCO

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one is a compound belonging to the class of coumarin derivatives, characterized by its unique structure that incorporates a hydroxyethyl amino group and a methyl group on the chromenone ring. This compound exhibits significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as an antagonist for specific adrenergic receptors.

There is no scientific research available on the mechanism of action of this specific compound.

  • Due to the lack of research, no information is available on potential safety hazards associated with this compound.

Future Research Directions

  • Further research is needed to explore the synthesis, biological activity, and potential applications of 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one.

Limitations

This analysis is limited by the scarcity of scientific information on this specific compound.

Note:

The synthesis of 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with an appropriate aldehyde and an amine. For instance, the reaction can be catalyzed using biogenic zinc oxide nanoparticles in a solvent-free environment, leading to the formation of various derivatives through condensation reactions. The general reaction scheme can be summarized as follows:

  • Starting Materials: 4-Hydroxycoumarin, aldehyde (e.g., benzaldehyde), and ethylamine.
  • Reaction Conditions: The mixture is heated under reflux in suitable solvents like ethanol or methanol.
  • Product Formation: The desired product is obtained after purification by recrystallization or chromatography techniques.

Research indicates that 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one acts as a selective antagonist for the α1B-adrenoceptor, showing a selectivity ratio of 10-15 times over other subtypes such as α1A and α1D-adrenoceptors. This selectivity suggests potential therapeutic applications in treating conditions like hypertension and other cardiovascular diseases. Its interaction with adrenergic receptors could impact various physiological processes, including vasoconstriction and heart rate modulation .

The synthesis of this compound can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 4-hydroxycoumarin with an aldehyde in the presence of an amine.
    • Example: Mixing 4-hydroxycoumarin with ethylamine and an aromatic aldehyde under reflux conditions.
  • Catalytic Methods: Utilizing biogenic catalysts like zinc oxide nanoparticles enhances the reaction efficiency and yield while promoting environmentally friendly practices.
  • Solvent-Free Synthesis: Recent studies have explored solvent-free conditions to minimize environmental impact while achieving high yields.

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one has several notable applications:

  • Pharmaceutical Development: As a selective α1B-adrenoceptor antagonist, it holds promise for developing new antihypertensive medications.
  • Research Tool: It serves as a valuable tool in pharmacological studies to better understand adrenergic receptor functions.
  • Potential Antioxidant Activity: Some studies suggest that coumarin derivatives may exhibit antioxidant properties, although specific investigations into this compound are still needed.

Studies focusing on the interactions of 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one with adrenergic receptors reveal its binding affinity and selectivity profiles. Computational modeling and site-directed mutagenesis have been utilized to elucidate the molecular basis for its selectivity towards the α1B-adrenoceptor, highlighting key amino acid residues involved in binding . Further exploration of these interactions may pave the way for designing more effective drugs targeting specific adrenergic subtypes.

Several compounds share structural similarities with 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one, primarily within the coumarin family:

Compound NameStructureNotable Features
4-HydroxycoumarinStructureParent compound; lacks amino substitution
7-HydroxycoumarinStructureHydroxyl group at position 7; potential for different biological activity
4-(Bis(2-hydroxyethyl)amino)-6-methoxy-2H-chromen-2-oneStructureContains two hydroxyethyl groups; different receptor interaction profile
CoumarinStructureBasic structure; serves as a precursor for many derivatives

Uniqueness

The uniqueness of 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one lies in its selective antagonism towards α1B-adrenoceptors, which is not commonly observed in other coumarin derivatives. This specificity could lead to targeted therapies with reduced side effects compared to non-selective adrenergic antagonists currently used in clinical practice.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 11-23-2023

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